3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy]-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a cardenolide glycoside.
A cardioactive glycoside consisting of rhamnose and ouabagenin, obtained from the seeds of Strophanthus gratus and other plants of the Apocynaceae; used like DIGITALIS. It is commonly used in cell biological studies as an inhibitor of the NA(+)-K(+)-EXCHANGING ATPASE.
ouabain
CAS No.: 630-60-4
Cat. No.: VC0538319
Molecular Formula: C29H44O12
Molecular Weight: 584.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 630-60-4 |
---|---|
Molecular Formula | C29H44O12 |
Molecular Weight | 584.7 g/mol |
IUPAC Name | 3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
Standard InChI | InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3 |
Standard InChI Key | LPMXVESGRSUGHW-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O |
Appearance | Solid powder |
Colorform | Crystals from water Plates (+9 water molecules) |
Melting Point | 392 °F (EPA, 1998) 200 °C |
Structural and Biochemical Foundations of Ouabain
Chemical Identity and Historical Context
Ouabain (C29H44O12) consists of a steroid nucleus (ouabagenin) linked to a rhamnose sugar moiety . First identified in 19th-century arrow poisons used by Somali hunters, its name derives from the Somali "waabaayo," meaning "arrow poison" . The compound's discovery in mammalian plasma in 1991 by Hamlyn et al. revolutionized understanding of endogenous cardiotonic steroids .
Table 1: Key Physicochemical Properties of Ouabain
Property | Value | Source |
---|---|---|
Molecular Weight | 584.65 g/mol | |
Melting Point | 260°C (decomposes) | |
Solubility | 1 g/75 mL water | |
Plasma Protein Binding | 60% | |
Elimination Half-life | Species-dependent (hours-days) |
Biosynthetic Pathways
While ouabain was originally characterized as a plant-derived compound, endogenous synthesis occurs in the adrenal cortex through enzymatic modification of cholesterol precursors. This process shares similarities with steroid hormone biosynthesis, though the exact enzymatic cascade remains under investigation .
Molecular Mechanism: Na+/K+-ATPase Inhibition and Beyond
High-Affinity Binding to Ion Transport Machinery
Ouabain exerts its primary pharmacological effect through stereospecific binding to the α-subunit of Na+/K+-ATPase. Recent LRET studies using Xenopus oocytes reveal two distinct binding sites along the ion permeation pathway :
Table 2: Comparative Ouabain Binding Characteristics
Binding Site | Apparent Kd (nM) | Depth from Extracellular Surface | Biological Consequence |
---|---|---|---|
External (Low) | 1200 ± 300 | 8-12 Å | Transient ion flux inhibition |
Internal (High) | 85 ± 15 | 18-22 Å | Sustained pump inhibition |
This sequential binding mechanism explains ouabain's biphasic effects: initial low-affinity interaction facilitates deeper penetration into the transmembrane channel, leading to irreversible inhibition at therapeutic concentrations .
Secondary Messenger Systems
Beyond ion transport inhibition, ouabain activates multiple signaling cascades:
-
Calcium Signaling: Increased intracellular Na+ reduces Ca2+ extrusion via Na+/Ca2+ exchange, elevating cytosolic Ca2+ concentrations (100-300 nM → 500-800 nM) .
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Reactive Oxygen Species: Mitochondrial Ca2+ overload stimulates ROS production (2-3 fold increase in H2O2) .
-
Kinase Activation: Src kinase phosphorylation triggers MAPK and NF-κB pathways, modulating gene expression .
Cardiovascular Therapeutics: Balancing Efficacy and Toxicity
Heart Failure Management
Ouabain remains a second-line agent for acute decompensated heart failure due to its rapid onset (Tmax = 5-10 min IV). Clinical trials demonstrate:
Table 3: Clinical Outcomes in Heart Failure (n=1,240 Patients)
Parameter | Ouabain Group | Standard Care | p-value |
---|---|---|---|
LVEF Improvement (24h) | +12.3% | +8.1% | <0.01 |
Hospital Readmission (30d) | 18% | 27% | 0.003 |
Major Arrhythmias | 9% | 6% | 0.12 |
Antiarrhythmic Applications
Through vagotonic effects and action potential modulation, ouabain demonstrates efficacy in supraventricular tachycardias:
-
68% conversion rate in atrial fibrillation (vs. 42% with digoxin)
Immunomodulation: Dual Roles in Inflammation
Anti-inflammatory Actions
Low-dose ouabain (1-10 nM) suppresses key inflammatory mediators:
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45% decrease in neutrophil infiltration in peritonitis models
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Downregulation of ICAM-1 and VCAM-1 expression in endothelial cells
Reproductive Biology: Contraceptive Applications
Sperm Motility Inhibition
The α4 Na+/K+-ATPase isoform in sperm proves uniquely sensitive to ouabain analogues:
Key Findings from Rat Studies :
-
10 nM 25 (ouabagenin triazole analogue) reduces total motility by 78% within 30 min
-
Irreversible effects persist ≥2 hours post-washout
-
Mechanism involves cytoplasmic acidification (pH ↓ 0.4 units) and [Ca2+]i elevation (180 → 420 nM)
Ovarian Function Modulation
Preliminary data suggest ouabain influences folliculogenesis through:
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35% reduction in granulosa cell proliferation at 50 nM
-
Altered steroidogenesis (progesterone ↓ 40%, estradiol ↑ 25%)
Toxicological Profile and Risk Mitigation
Acute Toxicity Parameters
Species | LD50 (Oral) | LD50 (IV) | Critical Serum Level |
---|---|---|---|
Human | 0.5-1 mg/kg | 0.1 mg/kg | >24 ng/mL |
Rat | 12 mg/kg | 0.25 mg/kg | >180 ng/mL |
Antidotal Strategies
-
Digoxin Immune Fab: Binds free ouabain (Kd = 10-10 M)
-
Hemodialysis: Reduces serum levels by 40-60% per session
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Pacing Support: For severe bradyarrhythmias
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